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molecular formula C8H13NO2 B2787615 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol CAS No. 498-45-3; 498-45-3

9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol

Cat. No. B2787615
M. Wt: 155.197
InChI Key: FIMXSEMBHGTNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732441B2

Procedure details

Sodium borohydride (39.0 g, 1.03 mol) was added portionwise to a stirred suspension of scopolamine (75 g, 171 mmol) in ethanol (743 mL), at 0° C. under a nitrogen atmosphere and the reaction mixture was stirred at ambient temperature for 24 h. The mixture was then acidified with 2M hydrochloric acid in diethyl ether (600 mL) and stirred for another 24 h at ambient temperature. The reaction mixture was filtered and the resulting solid was washed with diethyl ether. The dried solid was dissolved in the minimum amount of 10% aqueous potassium carbonate solution and extracted with trichloromethane (6×150 mL). The combined organic extracts were dried (magnesium sulfate), filtered and the solvent was removed under reduced pressure to give the title compound as crystals (13.2 g, 85.5 mmol, 50%).
Quantity
39 g
Type
reactant
Reaction Step One
Name
scopolamine
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
743 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][N:4]1[C@@H:9]2[C@@H:10]3[O:12][C@H:11]3[C@H:5]1[CH2:6][C@@H:7]([O:13]C([C@@H](C1C=CC=CC=1)CO)=O)[CH2:8]2.Cl>C(O)C.C(OCC)C>[CH3:3][N:4]1[CH:9]2[CH2:8][CH:7]([OH:13])[CH2:6][CH:5]1[CH:11]1[CH:10]2[O:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
scopolamine
Quantity
75 g
Type
reactant
Smiles
CN1[C@@H]2C[C@H](C[C@H]1[C@H]3[C@H]2O3)OC(=O)[C@H](CO)C=4C=CC=CC4
Name
Quantity
743 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 24 h at ambient temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the resulting solid was washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The dried solid was dissolved in the minimum amount of 10% aqueous potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with trichloromethane (6×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C2C3OC3C1CC(C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 85.5 mmol
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732441B2

Procedure details

Sodium borohydride (39.0 g, 1.03 mol) was added portionwise to a stirred suspension of scopolamine (75 g, 171 mmol) in ethanol (743 mL), at 0° C. under a nitrogen atmosphere and the reaction mixture was stirred at ambient temperature for 24 h. The mixture was then acidified with 2M hydrochloric acid in diethyl ether (600 mL) and stirred for another 24 h at ambient temperature. The reaction mixture was filtered and the resulting solid was washed with diethyl ether. The dried solid was dissolved in the minimum amount of 10% aqueous potassium carbonate solution and extracted with trichloromethane (6×150 mL). The combined organic extracts were dried (magnesium sulfate), filtered and the solvent was removed under reduced pressure to give the title compound as crystals (13.2 g, 85.5 mmol, 50%).
Quantity
39 g
Type
reactant
Reaction Step One
Name
scopolamine
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
743 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][N:4]1[C@@H:9]2[C@@H:10]3[O:12][C@H:11]3[C@H:5]1[CH2:6][C@@H:7]([O:13]C([C@@H](C1C=CC=CC=1)CO)=O)[CH2:8]2.Cl>C(O)C.C(OCC)C>[CH3:3][N:4]1[CH:9]2[CH2:8][CH:7]([OH:13])[CH2:6][CH:5]1[CH:11]1[CH:10]2[O:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
scopolamine
Quantity
75 g
Type
reactant
Smiles
CN1[C@@H]2C[C@H](C[C@H]1[C@H]3[C@H]2O3)OC(=O)[C@H](CO)C=4C=CC=CC4
Name
Quantity
743 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 24 h at ambient temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the resulting solid was washed with diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The dried solid was dissolved in the minimum amount of 10% aqueous potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with trichloromethane (6×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C2C3OC3C1CC(C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 85.5 mmol
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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